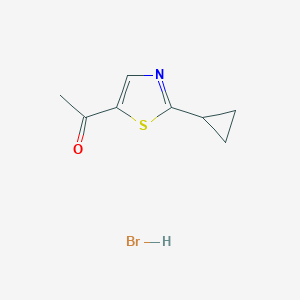
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide
Descripción general
Descripción
“1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide” is a chemical compound with the CAS Number: 1427380-94-6 . It has a molecular weight of 248.14 and its IUPAC name is 1-(2-cyclopropylthiazol-5-yl)ethan-1-one hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A significant area of research involves the synthesis of thiazole derivatives, highlighting efficient methods for creating compounds with potential therapeutic applications. For instance, Sekhar et al. (2020) developed a one-pot method for synthesizing thiazolo[3,2-a]pyrimidine hydrobromide derivatives, showcasing a novel, simple, and inexpensive procedure with good yield. This method also extends to the synthesis of specific thiazolyl ethan-1-one hydrobromide derivatives, underscoring its significance in creating compounds with excellent anticancer activity against various cell lines (Sekhar et al., 2020).
Tomilov et al. (2013) explored the iminocyclopropane-pyrroline rearrangement of cyclopropylthiazoles to produce fused heterocycles, further indicating the potential of cyclopropyl and thiazole moieties in creating structurally diverse and complex compounds (Tomilov et al., 2013).
Potential Biological Activities
Research extends into evaluating the biological activities of these compounds. The cytotoxic evaluations of synthesized thiazolo[3,2-a]pyrimidine derivatives against various human cancer cell lines provide insights into their potential as anticancer agents. Some compounds exhibited outstanding cytotoxic effects, indicating their promise in cancer therapy (Sekhar et al., 2020).
Molecular Docking Studies
Molecular docking studies have become crucial in understanding the interaction between synthesized compounds and biological targets. For instance, the aforementioned study by Sekhar et al. also includes molecular docking results, suggesting that certain thiazolyl ethan-1-one hydrobromide derivatives have higher cytotoxic activity compared to standard treatments like doxorubicin. This emphasizes the role of computational methods in pre-screening and enhancing the drug discovery process (Sekhar et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-5-yl)ethanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS.BrH/c1-5(10)7-4-9-8(11-7)6-2-3-6;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBXQWWIUIVBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2CC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyclopropyl-1,3-thiazol-5-yl)ethan-1-one hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




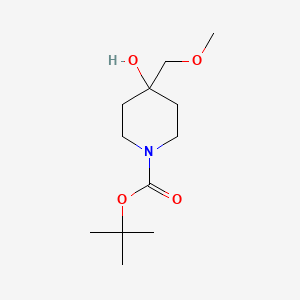
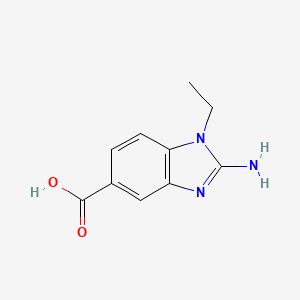
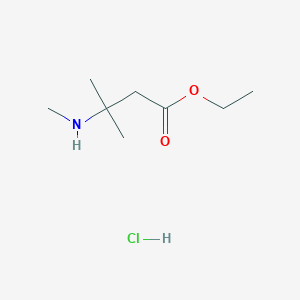
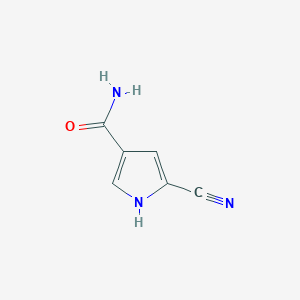

![Ethyl 2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B1377102.png)
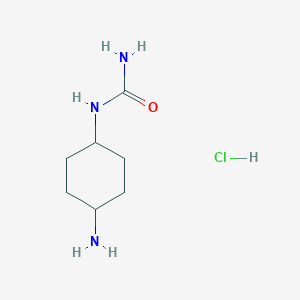
![2-Bromobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1377105.png)



![Tert-butyl 3-[(3-chlorophenyl)methyl]-3-hydroxypyrrolidine-1-carboxylate](/img/structure/B1377111.png)
